molecular formula C26H27N5O2S B2906147 (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone CAS No. 1305253-29-5

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

货号 B2906147
CAS 编号: 1305253-29-5
分子量: 473.6
InChI 键: ATSXDPRQVOOOLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
BenchChem offers high-quality (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Alzheimer’s Disease Treatment

This compound shows promise as an acetylcholinesterase inhibitor (AChEI) . AChEIs are used in the treatment of Alzheimer’s disease (AD) to increase the concentration of acetylcholine in the brain, thereby improving cholinergic function and alleviating symptoms of memory decline. The selective inhibition of acetylcholinesterase over butyrylcholinesterase is particularly beneficial, as it reduces potential side effects and increases therapeutic efficacy.

Antiviral Activity

Derivatives of this compound may exhibit significant antiviral properties . The ability to inhibit viral replication can be crucial in the treatment of diseases caused by viruses, including influenza and HIV. The selectivity index and inhibitory concentration (IC50) values indicate the potential effectiveness and safety of these compounds as antiviral agents.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(4-methoxyphenyl)piperazine and 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid. The piperazine compound is first reacted with 4-chloro-3-nitrobenzoyl chloride to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with the pyrazole carboxylic acid in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "4-chloro-3-nitrobenzoyl chloride", "3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid", "Coupling agent" ], "Reaction": [ "Step 1: React 4-(4-methoxyphenyl)piperazine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form an intermediate.", "Step 2: Reduce the intermediate from step 1 to the corresponding amine using a reducing agent.", "Step 3: React the amine from step 2 with 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent to form the final product." ] }

CAS 编号

1305253-29-5

产品名称

(4-(4-methoxyphenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

分子式

C26H27N5O2S

分子量

473.6

IUPAC 名称

[4-(4-methoxyphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C26H27N5O2S/c1-17-5-4-6-19(15-17)25-27-18(2)24(34-25)22-16-23(29-28-22)26(32)31-13-11-30(12-14-31)20-7-9-21(33-3)10-8-20/h4-10,15-16H,11-14H2,1-3H3,(H,28,29)

InChI 键

ATSXDPRQVOOOLS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。